molecular formula C8H6O4 B14364441 Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate CAS No. 93081-07-3

Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate

Cat. No.: B14364441
CAS No.: 93081-07-3
M. Wt: 166.13 g/mol
InChI Key: MXQZGPIJJSPDJK-UHFFFAOYSA-N
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Description

Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate is an organic compound with the molecular formula C8H6O4 It is characterized by a cyclohexadiene ring with two ketone groups at positions 5 and 6, and a carboxylate ester group at position 1

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Ester derivatives with various functional groups.

Scientific Research Applications

Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, while the carboxylate ester group can undergo hydrolysis or substitution reactions. These interactions can affect enzyme activity and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate is unique due to its specific arrangement of functional groups, which allows for distinct chemical reactivity and potential applications in various fields. Its structure enables selective reactions that are not possible with similar compounds.

Properties

CAS No.

93081-07-3

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

IUPAC Name

methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C8H6O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3

InChI Key

MXQZGPIJJSPDJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=O)C1=O

Origin of Product

United States

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